![molecular formula C16H12ClF3N2O3 B2421772 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 478063-69-3](/img/structure/B2421772.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a useful research compound. Its molecular formula is C16H12ClF3N2O3 and its molecular weight is 372.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound’s molecular formula is C21H18ClF3N2O3, indicating a complex structure that integrates various functional groups, including a benzodioxole moiety and a chlorinated pyridine. The presence of trifluoromethyl groups is significant as it may enhance the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole compounds demonstrate notable anticancer properties. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM, suggesting potential for further development as an anticancer agent .
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, similar benzodioxole derivatives have demonstrated potent inhibition against α-amylase, an enzyme critical in carbohydrate metabolism. The IC50 values reported for these compounds ranged from 0.68 to 0.85 µM, indicating strong inhibitory effects . This suggests that this compound could be explored for managing diabetes and metabolic disorders.
Toxicity Studies
Toxicity assessments using zebrafish embryos revealed that several related compounds displayed varying degrees of toxicity, with some exhibiting low toxicity profiles at certain concentrations . This is crucial for evaluating the safety of potential therapeutic applications.
Case Study 1: Antidiabetic Potential
In vivo studies using streptozotocin-induced diabetic mice showed that similar benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This highlights the potential of this compound in diabetes management.
Case Study 2: Cytotoxicity in Cancer Research
A series of benzodioxole derivatives were tested for their cytotoxic effects on cancer cell lines. One derivative showed promising results with an IC50 value greater than 150 µM on normal cell lines, suggesting a favorable safety profile alongside its anticancer efficacy .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in metabolic pathways. The binding affinity and specificity of the compound can lead to modulation of enzymatic activities, contributing to its therapeutic effects.
Summary Table of Biological Activities
Activity | IC50 Value | Effect |
---|---|---|
α-Amylase Inhibition | 0.68 - 0.85 µM | Significant inhibition |
Cytotoxicity (Cancer Cells) | 26 - 65 µM | Potent activity |
Blood Glucose Reduction | Not specified | Effective in diabetic models |
Toxicity (Zebrafish) | Varies | Low toxicity at certain doses |
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3/c17-11-4-10(16(18,19)20)7-21-12(11)5-15(23)22-6-9-1-2-13-14(3-9)25-8-24-13/h1-4,7H,5-6,8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYADYFNSEAQMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.